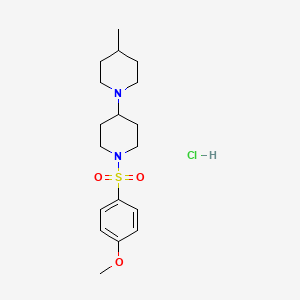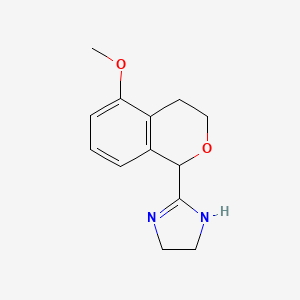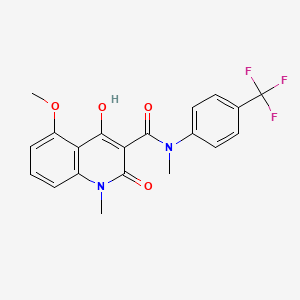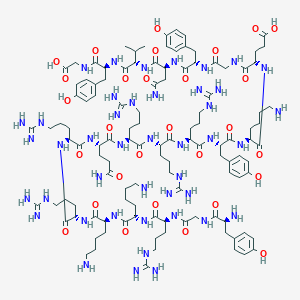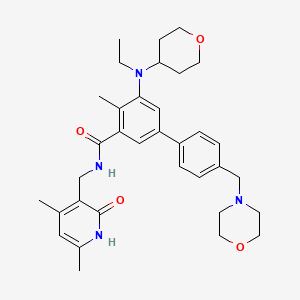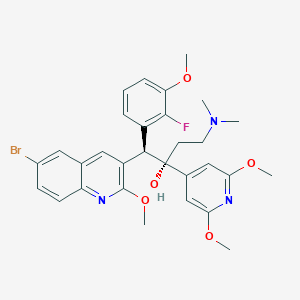
TC-G1003
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a 3,5-dimethylphenyl group and a 7-chloro group. It also has a 4-aminopropoxy group attached to the quinoline ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.94 and a molecular formula of C26H25ClN2O2 .Aplicaciones Científicas De Investigación
Agonista del Receptor de Somatostatina sst2
TC-G1003 es un agonista del receptor de somatostatina sst2 de alta afinidad {svg_1}. El receptor de somatostatina sst2 es un receptor acoplado a proteína G que inhibe la liberación de numerosas hormonas secundarias al unirse a receptores de somatostatina acoplados a proteína G de alta afinidad. Esto hace que this compound sea potencialmente útil en el estudio de la regulación hormonal {svg_2}.
Inhibición de la Secreción de la Hormona del Crecimiento
Se ha demostrado que this compound inhibe la secreción de la hormona del crecimiento {svg_3}. Esto podría convertirlo en una herramienta valiosa en el estudio de la regulación de la hormona del crecimiento y los trastornos relacionados {svg_4}.
Atenuación de Lesiones Neovasculares Oculares
La investigación ha demostrado que this compound puede atenuar el tamaño de la lesión neovascular ocular inducida por láser en ratas {svg_5}. Esto sugiere posibles aplicaciones en el tratamiento o estudio de enfermedades oculares caracterizadas por el crecimiento anormal de vasos sanguíneos {svg_6}.
Investigación de Cultivo Celular
This compound podría utilizarse en la investigación de cultivo celular. Por ejemplo, podría utilizarse para estudiar los efectos de la activación del receptor de somatostatina sst2 sobre el crecimiento y la diferenciación celular {svg_7}.
Diferenciación Neuronal
Advanced TC, que puede incluir this compound, apoya la diferenciación neuronal por inducción con ácido retinoico y cultivo a largo plazo de células neuronales {svg_8}. Esto sugiere posibles aplicaciones en la investigación en neurociencia {svg_9}.
Investigación con Células Madre
Dados sus efectos sobre el crecimiento y la diferenciación celular, this compound podría utilizarse en la investigación con células madre. Podría utilizarse para estudiar los efectos de la activación del receptor de somatostatina sst2 sobre el mantenimiento y la diferenciación de las células madre {svg_10}.
Mecanismo De Acción
Target of Action
TC-G1003, also known as sst2 Receptor agonist-1 or 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol, is a high affinity somatostatin sst2 receptor agonist . The primary target of this compound is the somatostatin receptor subtype 2 (sst2). This receptor is expressed in various cell types, including pituitary somatotrophic cells, where it mediates the inhibition of growth hormone secretion .
Mode of Action
This compound acts as an agonist to the sst2 receptor. By binding to this receptor, it inhibits the secretion of growth hormone and attenuates laser-induced ocular neovascular lesion size in rats . This interaction between this compound and the sst2 receptor leads to changes in the cellular functions of the cells expressing this receptor.
Biochemical Pathways
The interaction of this compound with the sst2 receptor affects the biochemical pathways related to growth hormone secretion. The binding of this compound to the sst2 receptor inhibits the release of growth hormone, which in turn influences the insulin-like growth factor 1 (IGF-1) secretion from the liver . This can have downstream effects on various physiological processes, including growth and metabolism.
Result of Action
The primary result of this compound’s action is the inhibition of growth hormone secretion. This can lead to a decrease in the production of IGF-1, a hormone that plays a crucial role in body growth and development . Additionally, this compound has been shown to attenuate laser-induced ocular neovascular lesion size in rats , suggesting potential therapeutic applications in conditions related to abnormal vascular growth.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
TC-G1003 interacts with the somatostatin sst2 receptor, a G-protein coupled receptor, with a high affinity (K i = 0.025 nM) . This interaction leads to the inhibition of growth hormone secretion, which in turn impacts various biochemical reactions within the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the secretion of growth hormone, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the somatostatin sst2 receptor. This binding interaction leads to the inhibition of growth hormone secretion, which can result in changes in gene expression and cellular metabolism .
Propiedades
IUPAC Name |
3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



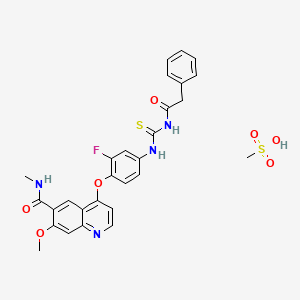
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
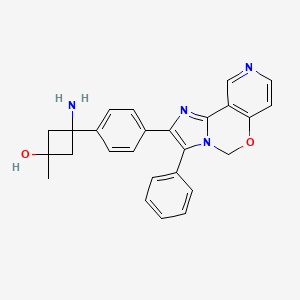

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)
